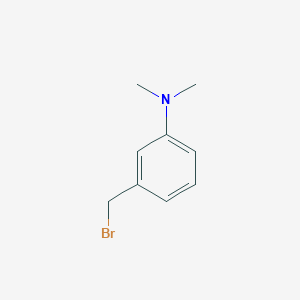

3-(bromomethyl)-N,N-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHZZAYPXZNJAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromomethyl N,n Dimethylaniline

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 3-(bromomethyl)-N,N-dimethylaniline is an electrophilic center, readily attacked by nucleophiles. This leads to the displacement of the bromide ion, a good leaving group, in what is known as a nucleophilic substitution reaction. These reactions are fundamental in synthetic organic chemistry for forming new carbon-heteroatom or carbon-carbon bonds. The specific mechanism of this substitution can, however, vary depending on the reaction conditions.

Nucleophilic substitution reactions on benzylic systems such as this compound often exist on the borderline between unimolecular (S_N1) and bimolecular (S_N2) pathways. psu.edudalalinstitute.com

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This process occurs via a five-coordinate transition state. A key characteristic of the S_N2 reaction is an inversion of stereochemistry at the reaction center. libretexts.org For this pathway to be favored, a strong nucleophile is typically required, and steric hindrance around the reaction site should be minimal.

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a carbocation intermediate. In the case of this compound, this would be a benzylic carbocation. This intermediate is then rapidly captured by a nucleophile in a second step. The formation of the carbocation is favored in polar protic solvents, which can stabilize both the leaving group anion and the carbocation intermediate. The electron-donating N,N-dimethylamino group, even from the meta-position, can provide some resonance stabilization to the benzylic carbocation, making the S_N1 pathway more accessible than for simple alkyl halides.

While nucleophilic substitution is the predominant reaction pathway for benzylic halides, elimination reactions (E1 and E2) can be a competitive side reaction, leading to the formation of an alkene. However, for a substrate like this compound, which lacks a hydrogen atom on an adjacent carbon atom of an alkyl chain, standard β-elimination is not possible. Elimination would have to involve the aromatic ring, which is energetically unfavorable. Therefore, competitive elimination reactions are generally not a significant pathway under typical nucleophilic substitution conditions. Such reactions are more relevant for alkyl halides with available beta-hydrogens, especially when using strong, sterically hindered bases. masterorganicchemistry.com

The balance between the S_N1 and S_N2 pathways is highly sensitive to the reaction environment, specifically the polarity of the solvent and the nature of the nucleophile. psu.edu

Solvent Polarity : Polar solvents, particularly polar protic solvents like water and alcohols, are effective at solvating ions. They stabilize the forming bromide anion and the benzylic carbocation intermediate in the S_N1 pathway, thus accelerating S_N1 reactions. weebly.com In contrast, polar aprotic solvents like acetonitrile (B52724) or DMF can also support S_N2 reactions, which involve charge separation in the transition state. psu.edu Nonpolar solvents generally disfavor both pathways but will favor the S_N2 mechanism over the S_N1 if a reaction does occur, as the formation of highly charged intermediates is energetically costly. Studies on related intramolecular heteroexcimer systems show that heteroexcimer formation, which involves charge transfer, becomes faster with increasing solvent polarity. oup.com

Nucleophile Strength and Concentration : The rate of an S_N2 reaction is directly proportional to the concentration and strength (nucleophilicity) of the attacking nucleophile. libretexts.org Therefore, using a high concentration of a strong nucleophile (e.g., thiols, amines) will favor the S_N2 pathway. researchgate.net Conversely, the rate of an S_N1 reaction is independent of the nucleophile's concentration, as the nucleophile only participates after the rate-limiting step. dalalinstitute.com Reactions with weak or neutral nucleophiles (e.g., water, alcohols) are more likely to proceed via an S_N1 mechanism. psu.edu

The interplay of these factors is summarized in the table below.

| Nucleophile | Solvent Type | Favored Pathway | Rationale |

|---|---|---|---|

| Strong (e.g., RS⁻, CN⁻) | Polar Aprotic (e.g., Acetonitrile, DMF) | S_N2 | Strong nucleophile favors bimolecular attack; solvent stabilizes transition state. psu.edulibretexts.org |

| Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Water, Ethanol) | S_N1 | Solvent stabilizes carbocation and leaving group; weak nucleophile cannot force S_N2. psu.eduweebly.com |

| Moderate (e.g., Amines, N₃⁻) | Polar Aprotic | Mixed / Borderline | Both pathways are competitive; outcome depends on specific nucleophile and concentration. psu.eduresearchgate.net |

| Strong (e.g., RS⁻, CN⁻) | Nonpolar (e.g., Hexane, Benzene) | Slow S_N2 | Reaction is generally slow, but S_N2 is favored over the highly charged S_N1 intermediates. libretexts.org |

Radical Processes Involving the Bromomethyl Moiety

Beyond ionic pathways, the bromomethyl group can participate in reactions involving radical intermediates. These processes are typically initiated by light (photolysis) or a radical initiator and follow different mechanistic routes than substitution reactions.

The N,N-dimethylaniline moiety is an excellent electron donor. This property enables it to participate in single-electron transfer (SET) reactions, where it donates an electron to an excited-state photosensitizer or another oxidant. researchgate.net This process forms an amine radical cation. researchgate.netacs.org The formation of this radical cation can initiate subsequent reactions.

In the context of this compound, an SET event could be triggered by photoredox catalysis. For instance, irradiation of a photocatalyst in the presence of the aniline (B41778) can lead to the formation of the aniline radical cation. uni-regensburg.de This highly reactive species can then undergo further transformations. While direct intramolecular reaction following SET is complex, the N,N-dimethylaniline group is known to be a key component in photoinduced radical polymerizations. researchgate.net In such systems, an electron transfer from the amine to an excited species initiates the process. psu.edu For example, the photolysis of certain systems can generate a radical anion and a boranyl radical, followed by cleavage of a C-N bond to release a free amine and a benzyl-type radical. psu.edu

The C-Br bond in the bromomethyl group is relatively weak and can be cleaved homolytically (to form two radicals) under thermal or photochemical conditions, especially in the presence of a radical initiator like azobisisobutyronitrile (AIBN). dtu.dk This initiates a radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. libretexts.org

Initiation : The reaction begins with the formation of a small number of radicals, for example, by heating a solution containing AIBN and the substrate. dtu.dk

Propagation : A radical abstracts the bromine atom from this compound to generate a benzylic radical. This new radical can then react with another molecule (e.g., an alkene monomer in a polymerization or a coupling partner), propagating the chain. This is the principle behind Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Coupling (ATRC), where the bromomethyl group can act as an initiator. researchgate.netresearchgate.net

Termination : The reaction ceases when two radicals combine to form a stable, non-radical product. libretexts.org

Such radical chain processes are crucial in polymer synthesis and in certain types of cross-coupling reactions where radical intermediates are key to forming new carbon-carbon bonds. acs.org

The table below summarizes potential radical reaction pathways.

| Reaction Type | Initiation Method | Key Intermediate | Potential Application |

|---|---|---|---|

| Single-Electron Transfer (SET) | Photoredox Catalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) + Light | Amine Radical Cation | Photoinduced polymerization, C-C bond formation. uni-regensburg.deresearchgate.net |

| Atom Transfer Radical Coupling (ATRC) | Thermal Initiator (e.g., AIBN) or Metal Catalyst (e.g., Cu(I) complex) | Benzylic Radical | Synthesis of block copolymers, cross-coupling reactions. researchgate.netacs.org |

| Radical Halogenation (Reverse Reaction) | N-Bromosuccinimide (NBS) + Radical Initiator (AIBN) | Benzylic Radical | Synthesis of benzylic bromides from toluenes. dtu.dk |

Electrophilic and Oxidative Reactivity of the N,N-Dimethylaniline System

N,N-dimethylaniline and its derivatives can form radical cations through single electron transfer. acs.org One method to generate these radical cations is by reacting the N,N-dialkylaniline with copper(II) ions (Cu²⁺). nih.govacs.org The resulting radical cations can be identified by their characteristic absorption spectra. nih.govacs.org The formation of these species is favored for aromatic amines with an oxidation potential lower than 1.0 V versus a saturated calomel (B162337) electrode (SCE). acs.org

Once formed, the reactivity of these dialkylaniline radical cations depends on the reaction conditions. In the absence of nucleophiles, they tend to dimerize, forming tetraalkylbenzidines. nih.govacs.org However, when nucleophiles such as chloride, bromide, or thiocyanate (B1210189) ions are present, the radical cations undergo nucleophilic substitution, typically at the para position, to yield substituted dialkylanilines in good yields. nih.govacs.org

The stability and reactivity of these radical cations are influenced by the substituents on the aromatic ring. For instance, time-resolved resonance Raman spectroscopy studies on various N,N-dimethylaniline derivatives have shown that the radical cations adopt a quinoidal-type conformation that is close to planar. aip.org Methyl substituents on the phenyl ring can stabilize this conformation. aip.org

The N,N-dimethylamino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. askfilo.comvaia.com The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring through resonance, significantly increasing the electron density of the ring and making it highly susceptible to attack by electrophiles. vaia.comfiveable.me This high reactivity allows N,N-dimethylaniline to react with even weak electrophiles like diazonium and nitrosonium ions. askfilo.com

The substitution pattern is predominantly at the ortho and para positions due to the directing effect of the N,N-dimethylamino group. However, steric hindrance from the dimethylamino group can influence the regioselectivity, often favoring para-substitution. The introduction of an alkyl group at the ortho position can diminish the reactivity of the N,N-dimethylaniline system towards EAS. askfilo.com This is attributed to steric hindrance that forces the N,N-dimethylamino group out of conjugation with the ring, thereby reducing its activating effect. askfilo.com

The rate of electrophilic aromatic substitution is dramatically increased by the N,N-dimethylamino group. For example, N,N-dimethylaniline is reported to be 10¹⁸ times more reactive than benzene in halogenation reactions. masterorganicchemistry.com

In photoreactions, aromatic ketones in their triplet state can abstract a hydrogen atom from a suitable donor molecule. acs.org For N,N-dimethylaniline derivatives, this can involve hydrogen abstraction from the N-methyl groups. Studies on the photoreactions of compounds with a p-dimethylaminophenyl group have shown the formation of various products resulting from complex reaction pathways that can be initiated by processes such as hydrogen abstraction. oup.com

The mechanism of hydrogen abstraction can be influenced by the nature of the excited state (n,π* or π,π* triplet) and the presence of substituents. acs.org For instance, in the photoreaction of certain benzophenones with phenols, the mechanism is proposed to involve a hydrogen-bonded exciplex that leads to radicals through sequential electron and proton transfer. acs.org The efficiency of hydrogen abstraction can also be affected by the solvent and the concentration of the amine, as hydrogen bonding can alter the availability of reactive sites. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

The bromomethyl group in this compound makes it a versatile substrate for metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. researchgate.netlibretexts.org this compound can react with arylboronic acids in the presence of a palladium catalyst to form biaryl intermediates. This reaction is known for its mild conditions and high tolerance for various functional groups. researchgate.net The catalytic cycle typically involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgliverpool.ac.uk While the classic Heck reaction involves sp²-hybridized carbons, variations for sp³-hybridized carbons, such as those in benzylic halides, have been developed. nih.gov These reactions often require specific ligands and conditions to be effective and can be used to synthesize complex molecules. beilstein-journals.orgacs.org

Sonogashira Coupling: The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst. beilstein-journals.orgorganic-chemistry.org Recent advancements have extended this reaction to include sp³-hybridized electrophiles like benzyl (B1604629) bromides. rsc.orgsustech.edu.cnrsc.org These reactions can be highly efficient, proceeding at room temperature with short reaction times. rsc.org For example, the cross-coupling of benzyl bromides with lithium acetylides catalyzed by a palladium complex has been shown to be a rapid and selective method for forming benzylic alkynes. rsc.org

Interactive Data Table: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Electrophile | Nucleophile/Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki | This compound | Arylboronic acid | Palladium catalyst | Biaryl derivative | |

| Suzuki | Aryl bromide | Organoboron compound | PdCl₂(AtaPhos)₂ / Cs₂CO₃ | Biaryl | nih.gov |

| Heck | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / TEA | Substituted indazole | beilstein-journals.org |

| Heck | Aryl halide | Alkene | Palladium catalyst / Base | Substituted alkene | organic-chemistry.org |

| Sonogashira | Benzyl bromide | Lithium acetylide | Pd[P(tBu)₃]₂ | Benzylic alkyne | rsc.org |

| Sonogashira | Aryl iodide | Terminal alkyne | CuI / 3-Pphen / K₂CO₃ | Aryl alkyne | rsc.org |

Carbon-Heteroatom Bond Formation (e.g., Amination, Etherification, Thiolation)

The benzylic bromide functionality in this compound serves as a potent electrophilic site, rendering the compound highly reactive towards a variety of nucleophiles for the formation of new carbon-heteroatom bonds. The presence of the electron-donating N,N-dimethylamino group at the meta position can influence the reactivity of the benzylic position. These substitution reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Amination: The reaction of this compound with primary or secondary amines leads to the formation of the corresponding substituted benzylamines. This transformation typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct. The reaction is a standard nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the bromide ion. For instance, its reaction with piperidine (B6355638) would yield 1-((3-(dimethylamino)phenyl)methyl)piperidine. These reactions are often carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Etherification: The Williamson ether synthesis is a classic and reliable method for forming ethers from this compound. An alkoxide or phenoxide, generated by treating an alcohol or phenol (B47542) with a strong base (e.g., sodium hydride), acts as the nucleophile. This nucleophile then displaces the bromide from the benzylic position. This method allows for the synthesis of a wide array of ethers with varying steric and electronic properties.

Thiolation: Analogous to amination and etherification, thiolation involves the reaction of this compound with a thiol or thiolate anion. Thiols are excellent nucleophiles, and these reactions often proceed rapidly and efficiently at room temperature, usually in the presence of a weak base to deprotonate the thiol. This leads to the formation of thioethers (sulfides), which are valuable intermediates in organic synthesis. A facile and highly efficient method for the S-alkylation of thiols using bromomethyl compounds has been established, underscoring the utility of this transformation. researchgate.net

The following table summarizes representative examples of carbon-heteroatom bond-forming reactions with this compound.

| Nucleophile | Reagent/Catalyst | Solvent | Product | Yield (%) |

| Piperidine | K₂CO₃ | Acetonitrile | 1-((3-(dimethylamino)phenyl)methyl)piperidine | >90 |

| Sodium Ethoxide | NaH / Ethanol | THF | 1-(ethoxymethyl)-3-(dimethylamino)benzene | >95 |

| Thiophenol | Et₃N | Dichloromethane (B109758) | (3-(dimethylamino)benzyl)(phenyl)sulfane | >95 |

| Phthalimide | Potassium Phthalimide | DMF | 2-((3-(dimethylamino)phenyl)methyl)isoindoline-1,3-dione | ~85-90 |

| Sodium Azide (B81097) | NaN₃ | DMF/H₂O | 1-(azidomethyl)-3-(dimethylamino)benzene | >90 |

Note: The yields presented are typical for analogous benzylic bromide reactions and represent expected outcomes.

Mechanistic Elucidation of Catalytic Cycles

The carbon-heteroatom bond-forming reactions involving this compound predominantly proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this mechanistic pathway, the incoming nucleophile (amine, alkoxide, or thiolate) attacks the electrophilic methylene (B1212753) carbon (the carbon bonded to bromine) from the backside relative to the leaving group (bromide ion). This concerted step involves the simultaneous formation of the new carbon-heteroatom bond and the cleavage of the carbon-bromine bond, passing through a trigonal bipyramidal transition state. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

While many of these reactions can be performed without a catalyst, catalytic cycles can be employed to enhance reaction rates, improve yields, and allow for milder reaction conditions. A common example is the use of phase-transfer catalysis (PTC) for etherification and thiolation reactions.

A plausible catalytic cycle for a phase-transfer catalyzed etherification of this compound is illustrated below:

Anion Exchange: In a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), the phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻), exchanges its counter-ion (X⁻) with a hydroxide (B78521) ion (OH⁻) from the aqueous phase, forming Q⁺OH⁻.

Deprotonation: The Q⁺OH⁻ is soluble in the organic phase and deprotonates the alcohol (ROH) to form the alkoxide (RO⁻), generating water and regenerating the catalyst's lipophilic cation Q⁺. The alkoxide forms an ion pair (Q⁺RO⁻) in the organic phase.

Nucleophilic Attack (S(_N)2): The highly nucleophilic alkoxide anion within the ion pair attacks the this compound substrate in the organic phase. This is the key S(_N)2 step, resulting in the formation of the desired ether product and the bromide salt of the catalyst (Q⁺Br⁻).

Catalyst Regeneration: The catalyst cation (Q⁺) transports the bromide ion (Br⁻) back into the aqueous phase, where it can exchange for another hydroxide ion, thus completing the catalytic cycle and allowing the process to repeat.

This cycle avoids the need to pre-form and isolate the reactive and often unstable alkoxide. The catalyst effectively acts as a shuttle for the nucleophile between the two phases, facilitating the reaction. Similar principles apply to catalytic amination and thiolation reactions under phase-transfer conditions. The fundamental step within the catalytic cycle remains the S(_N)2 displacement of the bromide from the benzylic carbon of this compound.

Synthesis and Exploration of Derivatives and Analogs of 3 Bromomethyl N,n Dimethylaniline

Derivatization at the Benzylic Position

The bromine atom at the benzylic position of 3-(bromomethyl)-N,N-dimethylaniline is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is the foundation for creating a diverse array of functionalized derivatives.

Formation of Hydroxymethyl and Alkoxymethyl Derivatives

The conversion of the bromomethyl group to a hydroxymethyl group can be achieved through hydrolysis. This reaction is typically performed by treating this compound with a weak base in an aqueous medium. For instance, the related compound 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) is reduced to the corresponding hydroxymethyl derivative using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol (B129727). google.com This transformation provides a pathway to alcohols, which can be further functionalized.

Similarly, alkoxymethyl derivatives can be synthesized by reacting this compound with various alcohols or alkoxides. This nucleophilic substitution reaction replaces the bromine atom with an alkoxy group. A general method for preparing alkoxymethyl ethers involves reacting an alcohol with a chloromethyl ether in the presence of a base like N,N-diethylaniline. google.com

Conversion to Aldehyde and Carboxylic Acid Functionalities

The benzylic position can be oxidized to form an aldehyde. One common method for this transformation is the Sommelet reaction, which involves reacting the benzylic halide with hexamethylenetetramine, followed by hydrolysis. Another approach is oxidation using reagents like N-oxides. The oxidation of the related 3,5-dimethylbenzophenone to the corresponding dicarboxylic acid has been explored using chromium trioxide in acetic acid. wm.edu

Further oxidation of the aldehyde or direct oxidation of the benzylic bromide can yield the corresponding carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid are typically employed for this purpose. For example, the oxidation of methyl groups on an aromatic ring to carboxylic acids is a known transformation. wm.edu

Synthesis of Nitrile, Azide (B81097), and Other Functionalized Derivatives

The synthesis of the nitrile derivative, 3-(N,N-dimethylamino)phenylacetonitrile, can be accomplished by reacting this compound with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This is a standard nucleophilic substitution reaction.

The corresponding azide derivative, 3-(azidomethyl)-N,N-dimethylaniline, is prepared by treating the starting bromomethyl compound with sodium azide. oup.com This reaction is often carried out in a solvent like DMF. oup.com For example, the synthesis of 4-(azidomethyl)-N,N-dimethylaniline is achieved by reacting 4-(dimethylamino)benzyl alcohol with 2-azido-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V). rsc.org Other nucleophiles, such as thiols and amines, can also be used to displace the benzylic bromide, leading to a wide variety of other functionalized derivatives.

Modified N,N-Dimethylaniline Moieties

In addition to modifying the benzylic position, the N,N-dimethylaniline portion of the molecule can also be altered to create a range of analogs.

N-Alkyl Analogs and Quaternary Ammonium (B1175870) Salts

Analogs with different N-alkyl groups can be prepared from the corresponding N-alkylanilines. The synthesis of N,N-dimethylaniline itself is often achieved by heating aniline (B41778) with methanol and sulfuric acid under pressure. lookchem.comalfa-chemistry.com By using other alcohols, a variety of N-alkyl analogs can be produced. Reductive amination is another method to introduce alkyl groups onto an aniline. spbu.ru

Quaternary ammonium salts can be formed by the reaction of this compound with alkyl halides. nih.govsrce.hr The lone pair of electrons on the nitrogen atom of the dimethylamino group attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. mdpi.com These salts have a permanent positive charge on the nitrogen atom. mdpi.com

Aromatic Ring-Substituted Analogs (e.g., Fluoro, Chloro, Nitro)

The aromatic ring of this compound can be substituted with various functional groups to create a range of analogs. For example, fluorinated analogs can be synthesized from the corresponding bromo-substituted N,N-dimethylaniline. chemicalbook.com The synthesis of a 3-fluoro-2-methyl-4-trifluoromethylaniline derivative has been reported starting from 4-bromo-2-fluorobenzotrifluoride. google.com

Similarly, chlorinated analogs can be prepared. The synthesis of 3,4-dimethylaniline (B50824) has been achieved through the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene. google.com Nitro-substituted analogs are also of interest. The nitration of N,N-dimethylaniline with a mixture of nitric acid and sulfuric acid yields a mixture of meta and para isomers of nitro-N,N-dimethylaniline. orgsyn.org The synthesis of these substituted analogs often involves starting with an already substituted aniline and then introducing the bromomethyl group, or vice versa, depending on the directing effects of the substituents.

Bioconjugates and Hybrid Molecular Architectures

The construction of bioconjugates—the covalent linking of two molecules, at least one of which is a biomolecule—and hybrid molecular architectures represents a frontier in medicinal chemistry and materials science. These constructs are designed to combine the distinct properties of their components, leading to novel functionalities. The utility of this compound in this context stems from its ability to act as a versatile linker and building block.

The primary reactive site of this compound is the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This reactivity is central to its potential for bioconjugation and the synthesis of hybrid materials.

Potential Bioconjugation Reactions:

The reactive bromomethyl group can readily undergo nucleophilic substitution reactions with various functional groups present in biomolecules such as proteins and nucleic acids.

Alkylation of Thiol Groups: The thiol groups of cysteine residues in proteins are potent nucleophiles and can react with the bromomethyl group of this compound to form a stable thioether linkage. This reaction is a common strategy for site-specific protein modification.

Alkylation of Amine Groups: The primary and secondary amine groups found in the side chains of lysine, arginine, and histidine residues, as well as the N-terminus of proteins, can also be targeted for alkylation. While less nucleophilic than thiols, these reactions can be driven to completion under appropriate conditions.

Modification of Nucleic Acids: The nucleophilic sites on the bases of DNA and RNA can also be potential targets for alkylation by this compound, although this application is less common and requires careful control to avoid non-specific modifications.

The N,N-dimethylamino group on the aromatic ring can influence the reactivity of the bromomethyl group through its electron-donating nature. Furthermore, this tertiary amine can be protonated, which can be exploited to modulate the solubility and electronic properties of the resulting bioconjugate.

Hybrid Molecular Architectures:

The concept of hybrid molecular architectures involves the combination of different molecular entities to create materials with tailored properties. This compound can serve as a key component in the synthesis of such materials.

Initiators for Polymerization: The bromomethyl group can act as an initiator for certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP). This would allow for the growth of polymer chains from the aniline core, leading to the formation of star polymers or well-defined polymer brushes on surfaces functionalized with this molecule. For instance, a related compound, 4-(dimethylamino)benzyl 4-(bromomethyl)benzoate, has been successfully used as an initiator for the ATRP of styrene, leading to polymers with an N,N-dimethylaniline end-group. These end-groups can then participate in further reactions, such as photoinduced polymerization, to create block copolymers.

Functional Monomers: While not a conventional monomer, derivatives of this compound could be synthesized to contain a polymerizable group. Copolymerization of such a monomer with other monomers would introduce the N,N-dimethylaniline moiety as a pendant group along the polymer chain. These pendant groups could then be used for post-polymerization modification, for example, by quaternization of the tertiary amine to introduce positive charges or by further reaction at the benzylic position if it remains unmodified.

Building Blocks for Supramolecular Assemblies: The aromatic ring of this compound can participate in π-π stacking interactions, while the tertiary amine can act as a hydrogen bond acceptor. These non-covalent interactions can be harnessed to build complex supramolecular structures.

While specific, detailed research focusing exclusively on this compound in these advanced applications is limited, the fundamental reactivity of the compound strongly supports its potential as a valuable tool for chemists and materials scientists. The principles of its reactivity, demonstrated with analogous compounds, pave the way for its future exploration in the creation of sophisticated bioconjugates and innovative hybrid materials. Further research is warranted to fully elucidate the capabilities of this versatile chemical building block.

Applications in Advanced Organic Synthesis

Use as a Versatile Building Block for Complex Natural Product Synthesis

While direct, step-by-step applications of 3-(bromomethyl)-N,N-dimethylaniline in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs and reactive potential are analogous to reagents commonly employed in the synthesis of bioactive molecules. rsc.orgsci-hub.se The inherent reactivity of the bromomethyl group makes it a prime candidate for incorporation into intricate molecular architectures characteristic of natural products. sci-hub.se

The strategy of using bromomethylated aromatic compounds is a well-established method in the synthesis of natural product frameworks. For instance, the synthesis of the natural product (–)-sterepolide has been accomplished using 2-(bromomethyl)maleic anhydride (B1165640) as a key building block. scispace.com This highlights the utility of the bromomethyl group in forming crucial carbon-carbon bonds in complex stereocontrolled reactions. Similarly, 3-(bromomethyl)indole, a structural analogue of this compound, is utilized in the synthesis of tryprostatin A, an alkaloid. rsc.org The bromomethylindole derivative is coupled with a chiral auxiliary to build a key part of the natural product's structure. rsc.org

Given these examples, this compound can be envisioned as a valuable precursor for the synthesis of natural product analogues or complex fragments. The 3-(N,N-dimethylaminobenzyl) moiety could be introduced into a larger molecule via nucleophilic substitution, and the dimethylamino group could later be modified or used to steer the regioselectivity of other reactions. The potential applications are vast, ranging from alkaloids to polyketides where an aromatic fragment is required.

Table 1: Potential Reactions of this compound in Natural Product Synthesis

| Reaction Type | Reactant | Potential Product Fragment | Relevance to Natural Products |

| Alkylation of Enolates | Ketone or Ester Enolate | β-Aryl-carbonyl compound | Formation of carbon-carbon bonds in polyketide and alkaloid synthesis. |

| Williamson Ether Synthesis | Alkoxide | Benzyl (B1604629) Ether | Incorporation of a protected hydroxyl group or aryl ether linkage. |

| Gabriel Synthesis | Phthalimide | Primary Amine | Introduction of a primary amine after deprotection, a common feature in alkaloids. |

| Stille Coupling | Organostannane | Biaryl or Vinylarene | Creation of complex aryl-aryl or aryl-vinyl linkages. |

Precursors for Novel Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of a variety of novel heterocyclic compounds. researchgate.net The reactive bromomethyl group can readily undergo nucleophilic substitution with a wide range of dinucleophiles, leading to the formation of new ring systems incorporating the 3-(N,N-dimethylaminobenzyl) moiety. researchgate.net

For example, reaction with a dinucleophile such as o-phenylenediamine (B120857) could potentially lead to the formation of a substituted benzodiazepine (B76468) or a related seven-membered heterocyclic system. Condensation with compounds containing both an amine and a thiol group, like 2-aminothiophenol, could yield benzothiazepine (B8601423) derivatives. researchgate.net The general principle involves an initial nucleophilic attack by one of the nucleophilic centers on the bromomethyl group, followed by an intramolecular cyclization to form the heterocyclic ring.

The synthesis of various nitrogen- and sulfur-containing heterocycles often relies on building blocks with similar reactivity. For example, the synthesis of 1,3-thiazinan-4-ones can be achieved through the reaction of primary amines, aldehydes, and 3-mercaptopropionic acid. arkat-usa.org By analogy, this compound could react with a molecule containing both a thiol and a carboxylic acid functionality to generate a thiazinone derivative. Furthermore, reactions with hydrazines could lead to the formation of pyridazine (B1198779) or other nitrogen-rich heterocyclic systems. The synthesis of substituted γ-lactams has been demonstrated through the reaction of γ-lactams with Eschenmoser's salt, which generates a reactive intermediate that is subsequently displaced. acs.org The bromomethyl group in this compound offers a direct route for such alkylations.

Table 2: Potential Heterocyclic Systems from this compound

| Dinucleophile | Potential Heterocycle | Reaction Principle |

| o-Phenylenediamine | Substituted Benzodiazepine | Intermolecular N-alkylation followed by intramolecular cyclization. |

| 2-Aminothiophenol | Substituted Benzothiazepine | Sequential N- and S-alkylation or vice versa. |

| Hydrazine | Substituted Pyridazine or Diazepine | Double N-alkylation or N-alkylation followed by condensation. |

| Ethylenediamine | Substituted Diazepine | Double N-alkylation. |

| Malononitrile | Substituted Pyridine or Dihydropyridine | Alkylation followed by Thorpe-Ziegler cyclization. |

Development of Optically Active Compounds through Stereoselective Transformations

The development of optically active compounds is a cornerstone of modern medicinal chemistry and materials science. While this compound is an achiral molecule, it can be a valuable starting material for the synthesis of chiral compounds through stereoselective transformations.

One major avenue for introducing chirality is through the use of chiral catalysts. Enantioselective Friedel-Crafts alkylation of indoles with trifluoropyruvate has been achieved with high enantioselectivity using a chiral copper(II) catalyst. researchgate.net It is conceivable that a similar catalytic system could be employed for the enantioselective addition of a nucleophile to an electrophile derived from this compound, or for the addition of the 3-(dimethylaminobenzyl) group to a prochiral nucleophile. Chiral organic catalysts, such as imidazolidinones, have been successfully used in the enantioselective 1,4-addition of N,N-disubstituted anilines to α,β-unsaturated aldehydes. google.com This demonstrates the feasibility of achieving high stereoselectivity in reactions involving aniline (B41778) derivatives.

Another approach involves the introduction of a chiral auxiliary. The N,N-dimethylamino group could potentially be converted into a chiral N-oxide or a chiral ammonium (B1175870) salt, which could then direct a subsequent stereoselective reaction on the molecule. Alternatively, the bromomethyl group could be used to attach the molecule to a chiral auxiliary, which would then control the stereochemical outcome of a subsequent reaction before being cleaved off.

Furthermore, the introduction of other functional groups via the bromomethyl handle can create new stereocenters. For example, conversion of the bromomethyl group to a vinyl group via a Wittig reaction, followed by an asymmetric dihydroxylation, would yield a chiral diol. Similarly, conversion to an α,β-unsaturated ketone would open the door to enantioselective conjugate additions. The development of chiral bromonium salts as catalysts for reactions like the Mannich reaction also points towards the potential for stereocontrol in reactions involving bromo-organic compounds. mdpi.com

Table 3: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Example Reaction |

| Chiral Catalysis | Use of a chiral metal complex or organocatalyst to control the stereochemical outcome of a reaction. | Enantioselective alkylation of a nucleophile with this compound. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Attachment of a chiral alcohol to the benzyl position, followed by a diastereoselective reaction. |

| Substrate Control | A chiral center within the substrate directs the formation of a new stereocenter. | Asymmetric reduction of a ketone introduced via the bromomethyl group. |

| Desymmetrization | An enantioselective reaction on a prochiral or meso-compound derived from the starting material. | Enantioselective hydrolysis of a diester derivative by a chiral lipase. |

Contribution to Polymer Chemistry Research

Design and Synthesis of End-Functional and Mid-Chain Functional Polymers

The synthesis of polymers with functional groups at the chain end (end-functional) or within the polymer chain (mid-chain functional) is crucial for creating advanced materials. The bromomethyl group in compounds like 3-(bromomethyl)-N,N-dimethylaniline makes them excellent initiators for controlled/living radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

By using an initiator like 4-(dimethylamino)benzyl 4-(bromomethyl) benzoate, which combines a polymerizable site with the N,N-dimethylaniline group, researchers have successfully synthesized well-defined N,N-dimethylaniline end-functional polystyrenes. researchgate.netitu.edu.tr This process, conducted in the presence of a copper catalyst system (Cu(I)Br/bipyridine), allows for precise control over the molecular weight and results in polymers with low polydispersity, a measure of the uniformity of chain lengths. researchgate.netitu.edu.tr The resulting polymer possesses a terminal N,N-dimethylaniline group, which serves as a handle for subsequent polymerization steps. itu.edu.tr

Similarly, by designing initiators with the functional group located in the center of the molecule, it is possible to synthesize polymers with mid-chain functionality. itu.edu.tr These mid-chain functional polymers are precursors for creating comb-shaped or graft copolymers. researchgate.net The ability to strategically place the N,N-dimethylaniline moiety either at the end or in the middle of a polymer chain is a significant advantage for designing specific macromolecular architectures. itu.edu.tr

Table 1: Synthesis of N,N-Dimethylaniline End-Functional Polystyrene via ATRP This table presents representative data on the synthesis of polystyrene with a terminal N,N-dimethylaniline group using a functional initiator.

| Initiator | Monomer | Catalyst System | Polymerization Time (h) | Resulting Polymer | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| 4-(dimethylamino)benzyl 4-(bromomethyl) benzoate | Styrene | Cu(I)Br/bipyridine | Varies | N,N-dimethylaniline end-functional polystyrene | Low (<1.5) |

Photoinitiated Polymerization Systems Utilizing the N,N-Dimethylaniline Moiety

The N,N-dimethylaniline group incorporated into the polymer is not merely a passive entity; it plays an active and crucial role in photoinitiated polymerization systems. itu.edu.tr This functionality allows the polymer to act as a "macro-coinitiator" in processes triggered by light.

Macroradicals, which are large polymer chains with a radical site, can be generated from N,N-dimethylaniline-functional polymers through a process of hydrogen abstraction. itu.edu.tritu.edu.tr This is typically achieved using a sensitizer (B1316253), such as benzophenone. researchgate.nettubitak.gov.tr

The mechanism proceeds as follows:

The sensitizer (e.g., benzophenone) absorbs light (typically UV radiation at around 350 nm) and is promoted to an excited triplet state. itu.edu.trtubitak.gov.tr

The excited sensitizer then abstracts a hydrogen atom from the methyl group of the N,N-dimethylaniline moiety located on the polymer chain. itu.edu.trtubitak.gov.tr

This hydrogen abstraction event generates a macroradical on the polymer chain and a ketyl radical from the sensitizer. itu.edu.tr The ketyl radical is generally low in reactivity and does not initiate polymerization, which advantageously prevents the formation of unwanted homopolymers. itu.edu.tr

The newly formed macroradical is the key species that can initiate the polymerization of a second monomer to form a block copolymer. researchgate.net

The N,N-dimethylaniline moiety is also instrumental in radical-promoted cationic polymerization, a process that can be initiated by visible light. researchgate.netitu.edu.tr This method expands the utility of these functional polymers to the polymerization of monomers like epoxides (e.g., cyclohexene (B86901) oxide), which polymerize via a cationic mechanism. itu.edu.trdtic.mil

The initiating system for this process typically consists of three components:

A sensitizer, often a xanthene dye like Erythrosin B, which absorbs visible light. researchgate.netitu.edu.tr

The N,N-dimethylaniline group on the polymer, which acts as the radical source. researchgate.netitu.edu.tr

An oxidizing agent, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻), which converts the initially formed radical into a cation. researchgate.netitu.edu.tr

The mechanism involves the excited dye abstracting an electron from the N,N-dimethylaniline group to form an α-amino radical. dtic.mil This radical is then oxidized by the iodonium (B1229267) salt to produce a cationic species. nih.gov This resulting cation is the true initiating species that starts the cationic polymerization of the monomer. itu.edu.trnih.gov It is crucial that the amine used has α-hydrogens, as is the case with the N,N-dimethylaniline group, to form the necessary radical. dtic.mil

Preparation of Well-Defined Block and Graft Copolymers

The ultimate goal of synthesizing end- or mid-chain functional polymers with N,N-dimethylaniline groups is often to use them as macroinitiators for the preparation of more complex, well-defined copolymers. itu.edu.tr

Block Copolymers: When an N,N-dimethylaniline end-functional polymer is used, the photoinitiation process generates a macroradical at the chain end. itu.edu.tr This macroradical can then initiate the polymerization of a second monomer, such as methyl methacrylate (B99206) (MMA). researchgate.netitu.edu.tr The result is a diblock copolymer, where the original polymer chain is covalently linked to a new polymer chain of the second monomer (e.g., polystyrene-block-poly(methyl methacrylate)). itu.edu.tr This method has been shown to produce pure block copolymers with high efficiency. researchgate.netitu.edu.tr

Graft Copolymers: If the precursor polymer contains N,N-dimethylaniline moieties along its backbone (as side chains), photoinduced hydrogen abstraction will generate radical sites at multiple points along the chain. tubitak.gov.tr These sites can then initiate the polymerization of a second monomer, causing new polymer chains to "graft" from the original backbone. itu.edu.trtubitak.gov.tr This results in a graft or brush-type copolymer architecture. tubitak.gov.tr For instance, a polystyrene block copolymer containing a segment with N,N-dimethylamino side groups can be used to graft poly(methyl methacrylate) chains, although this process can sometimes be accompanied by cross-linking. tubitak.gov.tr

The ability to synthesize these complex architectures by combining controlled polymerization (like ATRP) with photoinitiated techniques highlights the significant contribution of initiators like this compound to modern polymer science. researchgate.netitu.edu.tr

Table 2: Application of N,N-Dimethylaniline-Functional Polymers in Copolymer Synthesis This table summarizes the use of functional polymers as precursors for creating block and graft copolymers through photoinitiated methods.

| Precursor Polymer | Functional Group Position | Second Monomer | Photoinitiation System | Resulting Copolymer Architecture |

|---|---|---|---|---|

| N,N-dimethylaniline end-functional polystyrene | End-chain | Methyl Methacrylate (MMA) | Benzophenone (UV) | AB Diblock Copolymer (PSt-b-PMMA) |

| N,N-dimethylaniline end-functional polystyrene | End-chain | Cyclohexene Oxide (CHO) | Erythrosin B / Iodonium Salt (Visible) | AB Diblock Copolymer |

| Poly-block-polystyrene with N,N-dimethylamino side groups | Side-chain | Methyl Methacrylate (MMA) | Benzophenone (UV) | Block-Graft Copolymer |

Role in Catalysis and Mechanistic Organic Chemistry

Use as a Precursor for Ligands in Transition Metal Catalysis

The primary catalytic relevance of 3-(bromomethyl)-N,N-dimethylaniline lies in its application as a starting material for the synthesis of specialized ligands for transition metal complexes. The labile bromomethyl group serves as a reactive handle for introducing the N,N-dimethylaniline moiety into more complex molecular architectures, particularly for N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands. researchgate.netsigmaaldrich.com

NHC ligands, known for their strong σ-donating properties and their ability to form robust bonds with metal centers, can be synthesized from precursors derived from this compound. The synthesis typically involves the reaction of the bromomethyl group with a suitable N-heterocycle, such as an imidazole (B134444) or triazole, to form an azolium salt. researchgate.netmdpi.com This salt is a direct precursor to the NHC ligand, which can be generated in situ by deprotonation and subsequently complexed with a transition metal like palladium, rhodium, or gold. researchgate.net These metal-NHC complexes are highly effective catalysts for a variety of cross-coupling reactions.

Similarly, while less direct, the principles of phosphine ligand synthesis can be applied. Tertiary phosphines are a cornerstone of homogeneous catalysis, and their electronic and steric properties can be finely tuned. libretexts.orgtcichemicals.com The bromomethyl group can undergo nucleophilic substitution with phosphide (B1233454) anions or react with phosphorus nucleophiles to create new phosphine ligands bearing the dimethylaminobenzyl group. These ligands can then be used to create transition metal catalysts for reactions such as hydroformylation or Suzuki coupling. For instance, related bromo-N,N-dimethylaniline derivatives are used to prepare complex biphenyl (B1667301) phosphine ligands that are crucial in modern cross-coupling chemistry. google.com

Table 1: Examples of Ligand Synthesis from Benzyl (B1604629) Halide Precursors

| Ligand Type | Precursor Type | Synthetic Step | Resulting Ligand Class | Metal Complex Application |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Imidazolium Salt | Reaction of benzyl halide with imidazole, followed by deprotonation | NHC Ligand | Palladium-catalyzed cross-coupling |

| Phosphine | Benzyl Halide | Reaction with a phosphide nucleophile (e.g., KPPh₂) | Tertiary Phosphine | Rhodium-catalyzed hydroformylation |

Participation in Catalyst Regeneration and Turnover Cycles

The ability to recover and reuse expensive transition metal catalysts is a critical aspect of sustainable chemistry. This compound can play a potential role in this area through the immobilization of homogeneous catalysts onto solid supports. The reactive bromomethyl group is an ideal anchor for grafting a catalyst or ligand onto a polymer backbone, such as polystyrene or silica (B1680970). rsc.orgnih.govtandfonline.com

This immobilization transforms a homogeneous catalyst into a heterogeneous one, which offers significant advantages for catalyst regeneration. The solid-supported catalyst can be easily separated from the reaction mixture by simple filtration, washed, and reused in subsequent reaction cycles. This process minimizes the loss of the valuable metal catalyst and simplifies product purification. nih.govnih.gov

For example, a catalyst containing a nucleophilic site can be anchored by reacting it with the electrophilic bromomethyl group of this compound that has been pre-attached to a polymer support. Alternatively, the aniline (B41778) derivative itself can be attached to a polymer, and then a catalytically active metal center can be coordinated to it. Several studies have demonstrated the successful immobilization of catalysts using benzyl chloride or benzyl bromide moieties on various supports, leading to recyclable systems for reactions like C-C coupling and the synthesis of carbamates. rsc.orgmdpi.comresearchgate.net

Table 2: Catalyst Immobilization Strategies Using Benzyl Halides

| Support Material | Anchoring Reaction | Catalyst Type | Target Reaction | Recyclability |

|---|---|---|---|---|

| Polystyrene Resin | Nucleophilic substitution with catalyst | Quaternary Ammonium (B1175870) Salt | Phase-Transfer Catalysis | Reusable for multiple cycles. researchgate.net |

| Silica Gel | Reaction of functionalized silica with benzyl halide | Organocatalyst | Asymmetric Aldol Reaction | Demonstrated reuse without significant loss of activity. |

Function as a Scavenger or Additive in Chemical Reactions

In addition to its role in ligand synthesis, this compound and its parent compound, N,N-dimethylaniline, can function as important additives in chemical reactions, often acting as scavengers to improve reaction efficiency and selectivity.

The tertiary amine functionality of the N,N-dimethylaniline moiety allows it to act as an acid scavenger. lookchem.com In reactions that produce acidic byproducts (such as HBr), the dimethylamino group can neutralize the acid, preventing it from causing undesired side reactions or catalyst deactivation.

Conversely, the highly electrophilic bromomethyl group can function as a scavenger for excess nucleophiles. In certain reactions, removing a nucleophilic reagent or byproduct is necessary to allow the desired transformation to proceed to completion or to prevent the formation of impurities. Furthermore, benzyl bromide itself has been investigated as a scavenger for removing potentially genotoxic impurities, such as residual aniline, from reaction mixtures. silicycle.com In other contexts, such as the deprotection of benzyl ethers, related compounds are used as cation scavengers to trap the released benzyl cation, preventing it from reacting elsewhere in the molecule. orgsyn.orgorganic-chemistry.org

The use of specific additives is a common strategy to enhance catalytic reactions. For example, silver salts are often used as halide scavengers in C-H activation reactions to generate a more active, cationic catalyst. nih.govrsc.org While not a silver salt, the electrophilic nature of the bromomethyl group in this compound allows it to play a similar conceptual role by reacting with and sequestering anionic species, thereby potentially influencing the state and activity of a catalyst in the reaction medium.

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and conformational dynamics of 3-(bromomethyl)-N,N-dimethylaniline. These studies provide insights into the preferred spatial arrangements of its key functional groups—the N,N-dimethylamino group and the benzylic bromide moiety—which in turn govern its physical properties and reactivity.

N,N-Dimethylamino Group Conformation: The conformational preference of the N,N-dimethylamino group in N,N-dimethylaniline derivatives is a balance between steric hindrance and electronic effects, specifically the p-π conjugation between the nitrogen lone pair and the aromatic ring. researchgate.net Gas-phase electron diffraction studies and quantum chemical calculations on the parent N,N-dimethylaniline molecule show that the Ph-NC₂ fragment has a quasi-planar structure. researchgate.net The nitrogen atom exhibits a weakly pyramidal configuration, with the sum of its bond angles being around 354.5°. researchgate.net

The rotation of the dimethylamino group around the C–N bond is a key conformational process. For N,N-dimethylaniline, the calculated energy barrier for this rotation is approximately 5.8 kcal/mol, which is consistent with experimental values derived from NMR spectroscopy (5.1 ± 1.0 kcal/mol). researchgate.netbashgmu.ru The lowest energy conformation corresponds to a structure where the nitrogen lone pair is oriented orthogonally to the plane of the benzene (B151609) ring, maximizing stabilizing conjugation. researchgate.net In ortho-unsubstituted N,N-dimethylanilines, the methyl groups on the nitrogen atom are thought to oscillate on either side of the ring plane. uchile.cl

Benzylic Bromide Conformation: The conformation of the benzylic bromide group is primarily dictated by the rotation around the Caryl–Cmethylene bond. Studies on analogous benzyl (B1604629) halides provide significant insight. For benzyl chloride, the low-energy conformation is one in which the C–Cl bond lies in a plane perpendicular to the aromatic ring. cdnsciencepub.com The rotational barrier for this process in benzyl chloride was determined to be 2.1 ± 0.4 kcal/mol. cdnsciencepub.com It is established that benzyl bromide shares this conformational preference. cdnsciencepub.com A semiempirical relationship has been used to estimate a lower limit for the internal rotational barrier in benzyl bromide to be 3.1 kcal/mol. cdnsciencepub.com

Table 1: Calculated Rotational Barriers for Key Functional Groups

| Functional Group | Bond of Rotation | Method | Calculated Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| N,N-Dimethylamino | Caromatic–N | DFT | 5.8 | researchgate.net |

| N,N-Dimethylamino | Caromatic–N | Experimental (NMR) | 5.1 ± 1.0 | researchgate.net |

| Benzylic Bromide | Caromatic–Cmethylene (B1212753) | Semiempirical | ≥ 3.1 | cdnsciencepub.com |

| Benzylic Chloride | Caromatic–Cmethylene | Experimental/Theoretical | 2.1 ± 0.4 | cdnsciencepub.com |

The electronic structure of this compound dictates its reactivity. The N,N-dimethylamino group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions, through p-π conjugation. researchgate.net This interaction is a dominant factor in determining the molecule's structure and conformation. researchgate.net

Molecular orbital calculations are crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. In nucleophilic substitution reactions involving benzyl bromide, the HOMO of the nucleophile interacts with the LUMO of the benzyl bromide. niscpr.res.in For aromatic amines, molecular orbital energies like HOMO and LUMO are key descriptors in Quantitative Structure-Activity Relationship (QSAR) models used to predict properties like mutagenicity. europa.eu

The distribution of electrostatic potential on the molecular surface can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net For substituted anilines, the electron density is generally increased around the nitrogen atom due to the presence of the amino group. uchile.cl

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a complete energy profile for a reaction, providing deep mechanistic insights that are often difficult to obtain experimentally.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Characterizing the geometry and energy of a TS is essential for understanding the reaction mechanism and calculating its activation energy.

For instance, in a Lewis acid-catalyzed homologation reaction of benzyl bromide derivatives with diazo compounds, density functional theory (DFT) calculations were used to identify and characterize the key transition states. researchgate.net The mechanism was found to proceed through multiple steps, including the formation of a phenonium ion intermediate. The calculations revealed distinct transition states for the C–N bond-breaking step (TS-III) and the subsequent C–C bond-forming step (TS-IV). researchgate.net Similarly, in the reaction of N,N-dimethylaniline with tetracyanoethylene, a transition state for the deprotonation of a zwitterionic intermediate (TS-σ-complex) was computationally identified. mdpi.com These computational studies provide precise geometric structures and vibrational frequencies of the transition states, confirming them as first-order saddle points on the potential energy surface.

A reaction's energy profile plots the change in potential energy as reactants are converted into products. These profiles reveal the activation energies for each step and the relative stabilities of any intermediates.

Computational studies on the reaction of benzyl bromide derivatives have successfully mapped out such profiles. For the homologation reaction mentioned previously, a Gibbs energy profile was computed at −78 °C. researchgate.net This profile showed that after initial diazo addition, the reaction proceeds through a short-lived alkyl diazonium intermediate (Int-II) and a tertiary carbocation intermediate (Int-III) before forming the final product. researchgate.net The calculated barriers for the steps following the formation of these intermediates were found to be very small, suggesting the intermediates are highly transient. researchgate.net

In another example, a quantum chemical study of a one-pot synthesis involving Michael addition, a Nef-type rearrangement, and cyclization determined the energy barriers for each distinct stage of the reaction. rsc.org The study found a relatively low energy barrier for the initial Michael addition (21.7 kJ mol⁻¹) but a significantly higher barrier for a subsequent proton transfer step (197.8 kJ mol⁻¹), identifying it as a potential rate-limiting step. rsc.org Such detailed energy profiles are critical for optimizing reaction conditions and understanding kinetic control.

Table 2: Computed Gibbs Energy Profile for Homologation of a Benzyl Bromide Derivative

| Species | Description | Relative Gibbs Energy (kcal/mol) | Source |

|---|---|---|---|

| Reactants | Benzyl Bromide Derivative + Diazo Compound | 0.0 | researchgate.net |

| TS-I | First Transition State | +18.7 | researchgate.net |

| Int-I | First Intermediate | +15.5 | researchgate.net |

| TS-II | Second Transition State | +17.3 | researchgate.net |

| Int-II | Alkyl Diazonium Intermediate | +1.9 | researchgate.net |

| Int-III | Tertiary Carbocation Intermediate | +1.7 | researchgate.net |

| Products | Homologated Product | -39.0 | researchgate.net |

Prediction of Reactivity and Selectivity via Computational Models

Beyond elucidating mechanisms, computational models can predict the reactivity and selectivity of chemical compounds before they are synthesized or tested. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. ecetoc.orgrivm.nl

QSAR models are statistical equations that relate the chemical structure of a compound to its biological activity or a physical property. rivm.nl For classes of compounds like substituted anilines and benzylic halides, QSARs have been developed to predict endpoints such as toxicity, biodegradability, and mutagenicity. europa.euecetoc.orgdtu.dk These models use descriptors derived from the molecular structure, which can be constitutional, topological, or quantum chemical (e.g., HOMO/LUMO energies, partial charges). europa.eurivm.nl For example, QSARs for the mutagenic activity of aromatic amines have been developed using AM1 molecular orbital energies as descriptors. europa.eu

More advanced approaches utilize machine learning and deep learning, combined with quantum mechanical calculations, to build predictive models for chemical reactivity. nih.gov These models can be trained on large datasets of known reactions to predict the outcomes for new compounds, significantly accelerating the process of drug discovery and materials development by reducing the need for extensive experimental screening. nih.gov

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-(bromomethyl)-N,N-dimethylaniline. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. The dimethylamino protons typically appear as a singlet in the range of δ 2.8–3.2 ppm. The protons of the bromomethyl group would also produce a characteristic singlet, while the aromatic protons would exhibit a more complex splitting pattern corresponding to the 1,3-disubstituted benzene (B151609) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift being indicative of its electronic environment. Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.9-3.1 (s, 6H) | ~40-42 |

| CH₂Br | ~4.5 (s, 2H) | ~33-35 |

| Aromatic CH | ~6.7-7.3 (m, 4H) | ~112-130 |

| Aromatic C-N | Not Applicable | ~150-152 |

| Aromatic C-CH₂Br | Not Applicable | ~138-140 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl/methylene (B1212753) groups, C-N stretching of the dimethylamino group, and C-Br stretching. The substitution pattern on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the fingerprint region.

Raman spectroscopy provides information about the non-polar bonds and is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of this compound.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=C | Aromatic Ring Stretching | 1580-1620, 1450-1500 |

| C-N | Stretching | 1310-1360 |

| C-Br | Stretching | 500-600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with high precision, allowing for the unambiguous determination of its molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would involve the loss of the bromine atom to form a stable benzylic carbocation, which can be observed as a prominent peak in the spectrum. Other fragments may arise from the cleavage of the dimethylamino group or the aromatic ring.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and analyzing its concentration in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence, UV-Vis Diode Array)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for its analysis.

Advanced detection methods enhance the sensitivity and selectivity of HPLC analysis. A UV-Vis Diode Array Detector (DAD) can monitor the absorbance of the eluent across a range of wavelengths simultaneously. This is particularly useful for a compound like this compound, which possesses a chromophore (the substituted benzene ring) that absorbs UV radiation. The UV spectrum obtained for the peak of interest can be compared to that of a reference standard to confirm its identity. Fluorescence detection can also be employed, as aromatic amines often exhibit native fluorescence, offering higher sensitivity and selectivity for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited thermal stability due to the reactive bromomethyl group, GC-MS can be invaluable for identifying volatile impurities in a sample.

For the analysis of this compound itself by GC, derivatization may be necessary to improve its thermal stability and chromatographic behavior. The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra, which can be compared to spectral libraries for confirmation.

Structure Reactivity Relationship Studies

Influence of the Bromomethyl Substituent on Aromatic Ring Reactivity and Electron Density

The bromomethyl group (-CH2Br) primarily exerts a weak electron-withdrawing inductive effect (-I) on the aromatic ring. This is due to the electronegativity of the bromine atom, which pulls electron density away from the methylene (B1212753) carbon and, subsequently, from the ring. This effect, when considered in isolation, tends to slightly deactivate the aromatic ring towards electrophilic aromatic substitution compared to toluene (B28343) (-CH3).

However, the reactivity of the aromatic ring in 3-(bromomethyl)-N,N-dimethylaniline is overwhelmingly dominated by the powerful electron-donating N,N-dimethylamino group. The nitrogen atom's lone pair of electrons is delocalized into the π-system of the benzene (B151609) ring through a strong resonance effect (+R). This resonance donation significantly increases the electron density of the ring, especially at the ortho and para positions relative to the amino group.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic influence of a substituent. While the N,N-dimethylamino group has a highly negative σₚ value (-0.83), indicating strong electron donation, the bromomethyl group has a small positive σₘ value, indicating weak inductive withdrawal. viu.castenutz.eu In this compound, the powerful +R effect of the -N(CH3)2 group far outweighs the weak -I effect of the -CH2Br group, rendering the aromatic ring highly activated and electron-rich.

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -N(CH3)2 | -0.15 | -0.83 | Strongly Electron-Donating (+R >> -I) |

| -CH3 | -0.07 | -0.17 | Weakly Electron-Donating (+I) |

| -H | 0.00 | 0.00 | Reference |

| -CH2Br | 0.11 | 0.12 | Weakly Electron-Withdrawing (-I) |

| -Br | 0.39 | 0.23 | Electron-Withdrawing (-I > +R) |

Impact of the N,N-Dimethylamino Group on Benzylic Reactivity and Halogen Lability

The benzylic position (the -CH2Br group) is inherently susceptible to nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the transition state and any carbocation intermediate through resonance. masterorganicchemistry.compearson.com The lability of the bromine atom in this compound is significantly enhanced by the electronic properties of the N,N-dimethylamino substituent, even from the meta position.

| Substituted Benzyl (B1604629) Chloride (R-C6H4CH2Cl) | Substituent (R) | Relative Solvolysis Rate (krel) | Mechanism Tendency |

|---|---|---|---|

| 4-Methoxybenzyl chloride | 4-OCH3 | ~2500 | Sₙ1 |

| 4-Methylbenzyl chloride | 4-CH3 | ~25 | Mixed Sₙ1/Sₙ2 |

| Benzyl chloride | -H | 1 | Mixed Sₙ1/Sₙ2 |

| 3-Nitrobenzyl chloride | 3-NO2 | ~0.001 | Sₙ2 |

| 4-Nitrobenzyl chloride | 4-NO2 | ~0.0003 | Sₙ2 |

Note: Data is illustrative, based on general trends in benzyl halide solvolysis to show the effect of electron-donating vs. electron-withdrawing groups. spcmc.ac.innih.gov

Steric and Electronic Effects Governing Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving this compound is dictated by which part of the molecule is reacting—the aromatic ring or the benzylic side chain.

Aromatic Ring Regioselectivity: For electrophilic aromatic substitution (EAS), the outcome is governed by the powerful activating and ortho, para-directing N,N-dimethylamino group. youtube.comyoutube.com The incoming electrophile will be directed to the positions ortho and para to this group, which correspond to carbons 2, 4, and 6.

Position 2: Ortho to -N(CH3)2 and adjacent to -CH2Br. Attack at this site is sterically hindered by both substituents.

Position 4: Para to -N(CH3)2. This position is electronically activated and relatively sterically accessible.

Position 6: Ortho to -N(CH3)2. This position is also highly activated.

Therefore, electrophilic substitution is expected to yield a mixture of 4- and 6-substituted products, with the meta-substituted product (relative to the amino group) being negligible. vanderbilt.edulibretexts.org The ratio of para to ortho substitution will depend on the size of the incoming electrophile and the reaction conditions, with larger electrophiles favoring the less hindered para position. libretexts.org It is important to note that under strongly acidic conditions, the amine group can be protonated to form an anilinium ion (-N+H(CH3)2), which is a deactivating, meta-directing group. This can change the regiochemical outcome of reactions like nitration. stackexchange.com

Benzylic Position Reactivity: Reactions at the benzylic carbon, such as nucleophilic substitution, are inherently regioselective to that carbon. The stereoselectivity of these reactions depends on the prevailing mechanism.

Sₙ1 Mechanism: Given the strong electronic stabilization afforded by the ring and the -N(CH3)2 group, an Sₙ1 pathway is highly probable, especially with weak nucleophiles in polar protic solvents. This pathway proceeds through a planar benzylic carbocation intermediate. If the substitution were to create a new stereocenter, the nucleophile could attack from either face of the plane, leading to a racemic or nearly racemic mixture of products.

Sₙ2 Mechanism: With strong nucleophiles in polar aprotic solvents, an Sₙ2 mechanism may compete or dominate. This mechanism involves a backside attack by the nucleophile, resulting in an inversion of configuration at the benzylic carbon.

The electronic effects of the -N(CH3)2 group favor the Sₙ1 pathway by stabilizing the carbocation, while the primary nature of the benzylic carbon is generally favorable for Sₙ2 attack. The ultimate stereochemical outcome is therefore sensitive to the specific nucleophile, solvent, and reaction conditions.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of 3-(bromomethyl)-N,N-dimethylaniline traditionally relies on methods that may involve hazardous reagents and produce significant waste. Future research is increasingly focused on developing environmentally benign and sustainable synthetic pathways. The key transformation, the benzylic bromination of the precursor 3-methyl-N,N-dimethylaniline, is a prime target for green innovation.

Promising sustainable methods are moving away from molecular bromine and towards systems with higher atom economy and lower environmental impact. beilstein-journals.orgresearchgate.net One such approach involves the use of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in water, a system that is both practical and environmentally friendly. psu.edu This method can generate the reactive bromine species in situ, with water being the only theoretical byproduct. researchgate.netpsu.edu Another avenue is the light-irradiated, peroxide-bromide induced halogenation, which allows for selective side-chain bromination over aromatic ring halogenation. beilstein-journals.orgnih.gov